molecular formula C18H19NO5 B5643851 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenoxy)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenoxy)acetamide

Cat. No. B5643851
M. Wt: 329.3 g/mol
InChI Key: WPFDYHSSSGOIPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenoxy)acetamide typically involves multi-step chemical reactions starting from basic heterocyclic amines, followed by acylation and sulfonylation processes. For instance, the synthesis of similar benzodioxin-containing compounds has been described through reactions involving basic aqueous media and polar aprotic solvents, employing reagents like benzenesulfonyl chloride and various bromo-N-(un/substituted-phenyl)acetamides (Abbasi et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds often reveals a planar configuration of the benzodioxin core, with various substituents affecting the overall molecular geometry and electronic distribution. This has implications for the compound's reactivity and interactions with biological targets (Belay et al., 2012).

Chemical Reactions and Properties

Compounds bearing the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety participate in numerous chemical reactions, including sulfonylation and acetylation, which are crucial for modifying their biological activity and solubility. These reactions are essential for developing potential therapeutic agents with improved efficacy and reduced toxicity (Abbasi et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-2-21-14-4-6-15(7-5-14)24-12-18(20)19-13-3-8-16-17(11-13)23-10-9-22-16/h3-8,11H,2,9-10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFDYHSSSGOIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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